1-(4-Chloro-5-propylthiophen-2-yl)ethanone
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Overview
Description
1-(4-Chloro-5-propylthiophen-2-yl)ethanone is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom and a propyl group attached to the thiophene ring, along with an ethanone group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Chloro-5-propylthiophen-2-yl)ethanone can be achieved through several synthetic routes One common method involves the reaction of 4-chlorothiophene with propyl bromide in the presence of a base to introduce the propyl groupThe reaction conditions typically involve refluxing the reactants in an appropriate solvent like dichloromethane .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(4-Chloro-5-propylthiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as aluminum chloride, and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives.
Scientific Research Applications
1-(4-Chloro-5-propylthiophen-2-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Chloro-5-propylthiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-(4-Chloro-5-propylthiophen-2-yl)ethanone can be compared with other similar compounds, such as:
1-(4-Chlorothiophen-2-yl)ethanone: This compound lacks the propyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
1-(4-(2-chloroethoxy)phenyl)ethanone: This compound has a different substituent on the aromatic ring, which can significantly impact its chemical and biological properties.
1-(2-Chloro-4-methylthiazol-5-yl)ethanone: This compound contains a thiazole ring instead of a thiophene ring, leading to different electronic and steric effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H11ClOS |
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Molecular Weight |
202.70 g/mol |
IUPAC Name |
1-(4-chloro-5-propylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C9H11ClOS/c1-3-4-8-7(10)5-9(12-8)6(2)11/h5H,3-4H2,1-2H3 |
InChI Key |
TYLIWLSQDHXXKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)C)Cl |
Origin of Product |
United States |
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